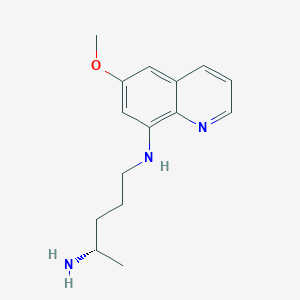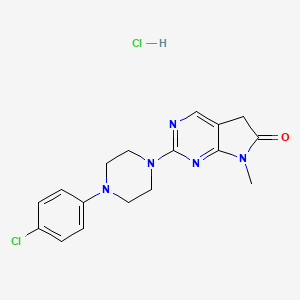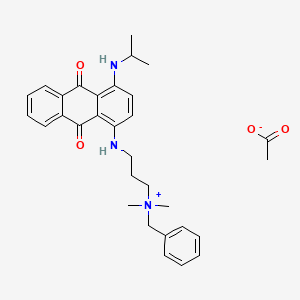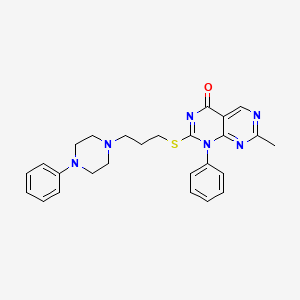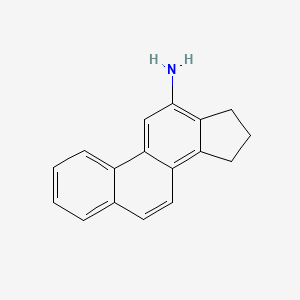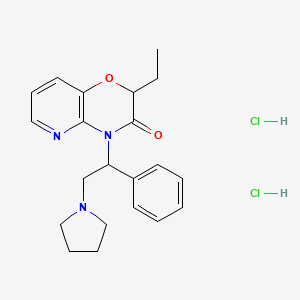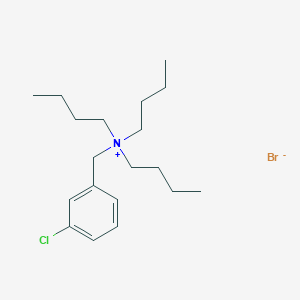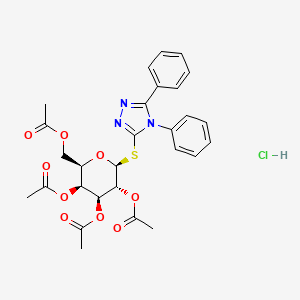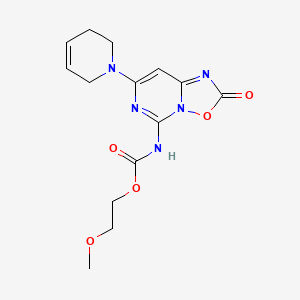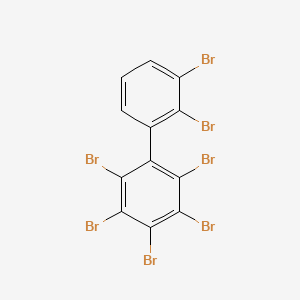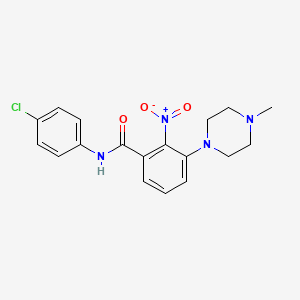
Benzamide, N-(4-chlorophenyl)-3-(4-methyl-1-piperazinyl)-2-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-(4-chlorophenyl)-3-(4-methyl-1-piperazinyl)-2-nitro- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a benzamide core substituted with a 4-chlorophenyl group, a 4-methyl-1-piperazinyl group, and a nitro group at specific positions. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(4-chlorophenyl)-3-(4-methyl-1-piperazinyl)-2-nitro- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Chlorination: The chlorophenyl group is introduced via electrophilic aromatic substitution using chlorine gas or a chlorinating agent like thionyl chloride.
Piperazine Substitution: The 4-methyl-1-piperazinyl group is incorporated through nucleophilic substitution reactions, often using piperazine derivatives under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(4-chlorophenyl)-3-(4-methyl-1-piperazinyl)-2-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH).
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Introduction of various functional groups on the aromatic ring.
Hydrolysis: Formation of carboxylic acid and amine.
Scientific Research Applications
Benzamide, N-(4-chlorophenyl)-3-(4-methyl-1-piperazinyl)-2-nitro- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Benzamide, N-(4-chlorophenyl)-3-(4-methyl-1-piperazinyl)-2-nitro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitro group may undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Benzamide, N-(4-bromophenyl)-3-(4-methyl-1-piperazinyl)-2-nitro-
- Benzamide, N-(4-fluorophenyl)-3-(4-methyl-1-piperazinyl)-2-nitro-
- Benzamide, N-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)-2-nitro-
Uniqueness
Benzamide, N-(4-chlorophenyl)-3-(4-methyl-1-piperazinyl)-2-nitro- is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds.
Properties
CAS No. |
173589-74-7 |
|---|---|
Molecular Formula |
C18H19ClN4O3 |
Molecular Weight |
374.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)-2-nitrobenzamide |
InChI |
InChI=1S/C18H19ClN4O3/c1-21-9-11-22(12-10-21)16-4-2-3-15(17(16)23(25)26)18(24)20-14-7-5-13(19)6-8-14/h2-8H,9-12H2,1H3,(H,20,24) |
InChI Key |
KQIIAPDWDVYNOP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC(=C2[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


